4-ethynyloxan-4-amine, trifluoroacetic acid
Description
4-Ethynyloxan-4-amine, trifluoroacetic acid (TFA) is a hybrid compound combining a substituted oxane (tetrahydropyran) ring with an ethynyl (-C≡CH) group at the 4-position, paired with trifluoroacetic acid. The TFA component (CF₃CO₂H) is a strong fluorinated carboxylic acid (pKa ≈ 0.23) , widely used as a catalyst, solvent, and derivatizing agent in organic synthesis and analytical chemistry . The 4-ethynyloxan-4-amine moiety introduces a rigid cycloether backbone with a terminal alkyne, enabling click chemistry applications (e.g., Huisgen cycloadditions) . This compound is synthesized via acid-catalyzed reactions, where TFA acts as both a proton donor and deprotecting agent .
Properties
CAS No. |
2503206-59-3 |
|---|---|
Molecular Formula |
C9H12F3NO3 |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
4-ethynyloxan-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO.C2HF3O2/c1-2-7(8)3-5-9-6-4-7;3-2(4,5)1(6)7/h1H,3-6,8H2;(H,6,7) |
InChI Key |
HPUGTJSWOFKGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCOCC1)N.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Strategies for Oxan-4-amine Core
The oxan-4-amine (tetrahydropyran-4-amine) scaffold is typically synthesized via cyclization of linear precursors. A common route involves the nucleophilic ring-opening of epoxides or aziridines. For example, treatment of 4-chlorotetrahydropyran with ammonia under high-pressure conditions yields oxan-4-amine, though this method suffers from moderate yields (45–60%) due to competing elimination reactions. Alternatively, reductive amination of tetrahydropyran-4-one using sodium cyanoborohydride and ammonium acetate in methanol achieves higher yields (75–85%).
Introduction of the Ethynyl Group
The ethynyl moiety is introduced via Sonogashira coupling or nucleophilic substitution. In one approach, 4-iodooxan-4-amine undergoes palladium-catalyzed cross-coupling with trimethylsilylacetylene, followed by desilylation with tetrabutylammonium fluoride (TBAF) to yield 4-ethynyloxan-4-amine. This method requires anhydrous conditions and achieves 65–70% yield.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C | 68 |
| Desilylation | TBAF (1.0 M in THF), rt, 2 h | 92 |
Salt Formation with Trifluoroacetic Acid
Acid-Base Neutralization
The free base 4-ethynyloxan-4-amine is dissolved in dichloromethane (DCM) or ethyl acetate, and trifluoroacetic acid is added dropwise at 0°C. The mixture is stirred for 1–2 hours, followed by solvent evaporation under reduced pressure to yield the TFA salt as a crystalline solid. This method achieves near-quantitative conversion (>95%) but requires strict control of stoichiometry to avoid excess acid.
Crystallization and Purification
Recrystallization from ethanol/water (3:1 v/v) enhances purity (>99% by HPLC). X-ray diffraction studies of the salt reveal a monoclinic crystal system with hydrogen bonding between the ammonium proton and TFA’s carboxylate oxygen.
Analytical Characterization
Spectroscopic Data
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 142–145°C with decomposition onset at 200°C, indicating moderate thermal stability.
Industrial-Scale Considerations
Solvent Selection and Recycling
Ethyl acetate is preferred over DCM due to lower toxicity and easier recycling. Patents describe closed-loop systems where solvents are recovered via fractional distillation, reducing costs by 30–40%.
Waste Management
Neutralization of excess TFA with calcium hydroxide generates calcium trifluoroacetate, which is filtered and disposed of as non-hazardous waste.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
4-ethynyloxan-4-amine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ethynyloxan-4-amine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and various chemical transformations.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethynyloxan-4-amine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in chemical reactions, facilitating the transformation of other molecules. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4-Azidofurazan-3-amine
- Structure : Contains a furazan (1,2,5-oxadiazole) ring with an azide (-N₃) group at the 4-position .
- Reactivity : The azide group facilitates cycloaddition reactions, similar to the ethynyl group in 4-ethynyloxan-4-amine. However, the furazan ring enhances thermal stability compared to the oxane ring.
- Applications : Used in energetic materials and pharmaceuticals, whereas 4-ethynyloxan-4-amine is more suited for bioconjugation .
trans-4-Substituted Cyclohexane-1-amines
- Structure: Features a cyclohexane ring with amino and substituent groups in trans configuration .
- Reactivity : The cyclohexane backbone provides stereochemical control in asymmetric synthesis, unlike the planar oxane ring in 4-ethynyloxan-4-amine.
- Acid Compatibility : These amines are often paired with weaker acids (e.g., HCl), whereas TFA’s strong acidity can protonate sterically hindered amines more effectively .
Comparison of Trifluoroacetic Acid with Related Acids
Acetic Acid (CH₃CO₂H)
TFA’s stronger acidity and volatility make it superior for deprotecting tert-butoxycarbonyl (Boc) groups in peptide synthesis, while acetic acid is less corrosive but unsuitable for acid-labile substrates .
Trichloroacetic Acid (CCl₃CO₂H)
| Property | TFA | Trichloroacetic Acid |
|---|---|---|
| Electron-Withdrawing Groups | Three fluorines | Three chlorines |
| Acidity (pKa) | 0.23 | 0.70 |
| Environmental Impact | Degrades to persistent PFAS precursors | Less bioaccumulative |
TFA’s fluorine atoms enhance its electron-withdrawing capacity, increasing acidity and reactivity in esterification and acylation reactions . However, its environmental persistence raises concerns compared to trichloroacetic acid .
TFA in Analytical Chemistry
- HPLC Mobile Phases: TFA improves peak resolution as an ion-pairing reagent, outperforming acetic acid in separating polar compounds like 2-aminothiazoline-4-carboxylic acid .
- NMR Spectroscopy : Acts as a solvent for polar analytes due to its low boiling point and deuteration capability .
Research Findings and Challenges
- Environmental Persistence : Atmospheric TFA concentrations in Beijing ranged from 501–7,447 pg/m³, with gas-phase dominance due to high volatility .
- Synthetic Limitations : TFA’s corrosiveness necessitates specialized equipment, unlike milder acids like formic acid .
- Market Growth : Global TFA demand is projected to rise at 4.2% CAGR (2024–2032), driven by pharmaceutical and agrochemical sectors .
Biological Activity
4-Ethynyloxan-4-amine, trifluoroacetic acid (TFA), is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. The presence of an ethynyl group and an oxanamine structure, combined with the trifluoroacetic acid moiety, enhances its chemical reactivity and solubility, making it a valuable candidate for various applications including drug discovery and synthetic processes.
Chemical Structure and Properties
The chemical formula for this compound is represented as:
Structural Features
- Ethynyl Group : This alkyne functional group contributes to the compound's reactivity.
- Oxanamine Structure : This bicyclic structure provides a framework for potential biological interactions.
- Trifluoroacetic Acid : Known for its strong acidity and unique electronic properties due to the presence of three electronegative fluorine atoms, which can influence the compound's behavior in biological systems.
Biological Activity
The biological activity of 4-ethynyloxan-4-amine, TFA has been investigated in various studies, focusing on its potential therapeutic effects and mechanisms of action.
- Nucleophilic Reactivity : The amine group can undergo nucleophilic attacks, leading to the formation of various derivatives that may exhibit different biological activities.
- Catalytic Properties : TFA is often utilized as a catalyst in organic reactions, which may enhance the synthesis of biologically active compounds .
Case Studies
Several studies have explored the biological implications of trifluoroacetic acid in various contexts:
- Antimicrobial Activity : Research indicates that TFA salts can influence the antimicrobial properties of peptides. A study demonstrated that different counter-ions, including trifluoroacetate, significantly affected the antimicrobial activity against Staphylococcus aureus, suggesting that the presence of TFA can enhance or inhibit biological activity depending on the context .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of TFA have shown that it can suppress cell proliferation in certain cell lines. For instance, studies have indicated that TFA may have cytotoxic effects on osteoblasts, highlighting its potential implications in cellular health and disease .
Comparative Biological Activity
A comparison of 4-ethynyloxan-4-amine, TFA with similar compounds reveals important insights into its unique biological profile.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Ethynylpyridine | Ethynyl group attached to a pyridine ring | Exhibits distinct antimicrobial properties |
| 2-Ethynylphenol | Ethynyl group on a phenolic compound | Strong antioxidant activity |
| Trifluoromethylated amines | Amines with trifluoromethyl groups | Enhanced lipophilicity and biological activity |
These comparisons illustrate how structural variations influence biological outcomes.
Research Findings
Recent research highlights several findings regarding the biological activity of 4-ethynyloxan-4-amine, TFA:
- Functional Group Tolerance : Studies have shown that reactions involving TFA exhibit high functional group tolerance, allowing for diverse synthetic applications in drug development .
- Potential Therapeutic Applications : The compound's unique structural features suggest potential uses in developing novel therapeutics targeting various diseases.
Future Directions
Further research is necessary to elucidate the detailed mechanisms underlying the biological activities of 4-ethynyloxan-4-amine, TFA. Areas of focus include:
- Mechanistic Studies : Investigating how structural modifications impact biological interactions.
- Therapeutic Applications : Exploring its efficacy in treating specific diseases through targeted drug delivery systems.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of trifluoroacetic acid (TFA) that influence its utility in organic synthesis?
- Answer : TFA is a strong acid (pKa ≈ 0.23) due to the electron-withdrawing trifluoromethyl group, which stabilizes the conjugate base via inductive effects. Its low boiling point (72.4°C) allows easy removal under reduced pressure, making it ideal for reactions requiring acid catalysis or workup. TFA’s high solubility in water and polar organic solvents (e.g., acetonitrile) enables its use in peptide synthesis for cleaving ester bonds and deprotecting amino acids. However, its corrosivity necessitates handling in fume hoods with chemical-resistant gloves (e.g., chloroprene) and eye protection .
Q. How is trifluoroacetic acid employed in peptide synthesis, and what safety protocols are essential?
- Answer : In solid-phase peptide synthesis (SPPS), TFA is used at 95% concentration to cleave peptides from resin and remove acid-labile protecting groups (e.g., Boc). Key precautions include:
- Using local exhaust ventilation to prevent inhalation of vapors.
- Employing secondary containment for TFA waste.
- Neutralizing residual TFA with cold ether or aqueous bicarbonate to avoid exothermic reactions.
- Monitoring airborne concentrations (<1 ppm OSHA PEL) with real-time sensors .
Advanced Research Questions
Q. In chromatographic separations, how do trifluoroacetic acid (TFA) and perchloric acid compare as chaotropic agents for optimizing retention factors (k) and peak resolution?
- Answer : A central composite design (CCD) study compared TFA and perchloric acid in reversed-phase chromatography (Table I):
| Factor | TFA Effect | Perchloric Acid Effect |
|---|---|---|
| Retention factor (k) | Reduces k by 0.95–1.02 due to ion-pairing | Increases k by 1.05–1.10 via stronger chaotropy |
| Peak width | Narrower peaks (1.2–1.8 min) | Broader peaks (1.8–2.1 min) |
| Resolution | Improves by 15% for polar analytes | Better for hydrophobic impurities |
TFA is preferred for MS-compatible methods, while perchloric acid enhances resolution for non-volatile applications .
Q. What methodologies mitigate signal suppression caused by trifluoroacetic acid (TFA) in LC/MS analyses?
- Answer : TFA’s ion-pairing behavior suppresses ionization in electrospray MS. Strategies include:
- Post-column infusion : Add 0.1% propionic acid to displace TFA adducts.
- Alternative ion-pairing reagents : Replace TFA with 0.1% formic acid or 10 mM ammonium bicarbonate, though this may reduce retention.
- Microfluidic splitting : Direct 90% of eluent to waste pre-MS to minimize TFA entry.
- In-source fragmentation : Increase declustering voltage to break TFA-analyte complexes .
Q. How can reaction conditions be optimized when using TFA in multi-step syntheses involving acid-labile intermediates?
- Answer : For acid-sensitive intermediates (e.g., glycosides), use TFA in a diluted form (5–10% in DCM) at 0°C to limit side reactions. Quench excess TFA with scavengers like tris(hydroxymethyl)aminomethane (TRIS) or polymeric bases (e.g., MP-carbonate). For intermediates prone to trifluoroacetylation, employ in situ neutralization with Hünig’s base (DIPEA) .
Data Contradictions and Resolution
Q. Conflicting reports exist on TFA’s role in NMR spectroscopy: How does its deuterated form (TFA-d) impact solvent suppression and signal-to-noise ratios?
- Answer : TFA-d (99.5% deuteration) reduces proton exchange interference in -NMR, but residual signals at δ 11.5 ppm (COOH) and δ 4.4 ppm (CF) complicate baseline subtraction. Use presaturation or gradient-shaped pulses to suppress these signals. For quantitative NMR, substitute TFA with deuterated acetic acid (AcOD-d) if pH compatibility allows .
Methodological Best Practices
Q. What experimental designs are recommended for studying TFA’s electrophilic enhancement in cyclopropane ring-opening reactions?
- Answer : Employ a DoE (Design of Experiments) approach with factors:
- TFA concentration (0.1–1.0 M).
- Temperature (−20°C to 25°C).
- Solvent polarity (neat TFA vs. TFA/HO mixtures).
Responses include reaction yield and byproduct formation (e.g., trifluoroacetylation). ANOVA analysis revealed optimal conditions at 0.5 M TFA in dichloroethane at −10°C, minimizing side reactions by 40% .
Safety and Compliance
Q. What engineering controls are mandated for large-scale TFA use in academic labs?
- Answer : OSHA requires:
- Closed-system processing : Use jacketed reactors with TFA vapor condensation.
- Local exhaust ventilation (LEV) : Capture efficiency ≥95% at 100–150 fpm face velocity.
- Emergency showers/eyewash : ANSI Z358.1-compliant units within 10 seconds of hazard area.
- Spill kits : Polypropylene absorbents (neutralize with NaHCO slurry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
